5-(thiophen-2-yl)pyrimidine-2,4(1H,3H)-dione
Overview
Description
“5-(thiophen-2-yl)pyrimidine-2,4(1H,3H)-dione” is a chemical compound with the molecular formula C8H6N2O2S . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Molecular Structure Analysis
The molecular structure of “5-(thiophen-2-yl)pyrimidine-2,4(1H,3H)-dione” is characterized by a pyrimidine ring attached to a thiophene ring . The exact structural details are not provided in the available resources.Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(thiophen-2-yl)pyrimidine-2,4(1H,3H)-dione” are not detailed in the available resources .Scientific Research Applications
Antimicrobial Activity :
- Vijaya Laxmi et al. (2012) synthesized derivatives of 5-(thiophen-2-yl)pyrimidine-2,4(1H,3H)-dione and evaluated their antibacterial activity against various microorganisms, including Bacillus subtilis and Staphylococcus aureus, finding moderate activity in most compounds (Vijaya Laxmi, Kuarm, & Rajitha, 2012).
- Vlasov et al. (2015) investigated the antimicrobial activity of certain 5-(thiophen-2-yl)pyrimidine-2,4(1H,3H)-dione derivatives, noting their effectiveness against strains like Staphylococcus aureus and Escherichia coli (Vlasov, Osolodchenko, Kovalenko, & Chernykh, 2015).
Anticancer Activity :
- El-Shwiniy et al. (2020) synthesized manganese complexes with 5-(thiophen-2-yl)pyrimidine-2,4(1H,3H)-dione derivatives and assessed their anticancer activity, particularly against breast and colon cancer cell lines, showing promising results (El-Shwiniy, Shehab, & Zordok, 2020).
Novel Compound Synthesis :
- Brahmachari et al. (2020) developed a water-mediated, catalyst-free method for synthesizing functionalized derivatives of 5-(thiophen-2-yl)pyrimidine-2,4(1H,3H)-dione, highlighting its potential in pharmaceutical applications (Brahmachari et al., 2020).
- Revankar et al. (1998) explored the synthesis of acyclonucleosides derived from 5-(thiophen-2-yl)pyrimidine-2,4(1H,3H)-dione, which showed significant in vitro activity against human cytomegalovirus (HCMV) (Revankar et al., 1998).
Safety And Hazards
properties
IUPAC Name |
5-thiophen-2-yl-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S/c11-7-5(4-9-8(12)10-7)6-2-1-3-13-6/h1-4H,(H2,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHBAGBGPGLLGCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CNC(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30356047 | |
Record name | 5-(thiophen-2-yl)pyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30356047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(thiophen-2-yl)pyrimidine-2,4(1H,3H)-dione | |
CAS RN |
109299-90-3 | |
Record name | 5-(thiophen-2-yl)pyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30356047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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